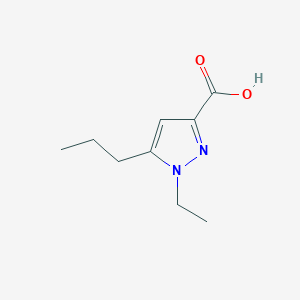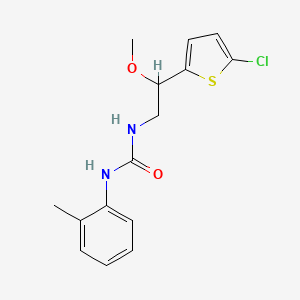![molecular formula C13H11N5OS B2981469 N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2178772-23-9](/img/structure/B2981469.png)
N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule is a complex organic compound that contains a pyrimidine ring and a benzo[c][1,2,5]thiadiazole group. Compounds with these groups are often used in the field of organic electronics .
Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a heterocyclic aromatic ring, and a benzo[c][1,2,5]thiadiazole group, which is a type of aromatic heterocycle .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s subjected to. Similar compounds have been found to have high fluorescence performance .
Applications De Recherche Scientifique
Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for use in photovoltaics . The electron donor–acceptor (D–A) systems based on the BTZ group are powerful design motifs for organic photovoltaic applications. These systems are crucial for the development of solar cells that convert light into electricity with high efficiency.
Fluorescent Sensors
Due to its strong electron-accepting properties, the BTZ motif is also used in the development of fluorescent sensors . These sensors can be employed in various scientific fields, including bioimaging, where they help in visualizing processes within living cells or tissues.
Organophotocatalysts
The compound’s BTZ group has potential applications as visible-light organophotocatalysts . This application is significant in the field of green chemistry, where light is used as a reagent to drive chemical reactions without the need for additional, potentially harmful, chemicals.
Light-Emitting Polymers
BTZ-based compounds can serve as monomers for the synthesis of light-emitting polymers . These polymers are essential for organic electronics, including light-emitting diodes (LEDs), which are used in displays and lighting.
Ternary Polymer Solar Cells
In the context of solar energy, the compound can be used as a third component material for ternary polymer solar cells . These cells aim to improve the efficiency of solar panels by utilizing a blend of different materials to capture a broader range of the solar spectrum.
Antifungal Activities
Pyrimidine derivatives, which include the 6-methylpyrimidin-4-yl group of the compound, have been reported to exhibit antifungal activities . This makes them valuable in the development of new antifungal drugs and treatments.
Kinase Inhibition
The pyrimidine moiety is known to be a key structural component in kinase inhibitors . These inhibitors are important in the treatment of various diseases, including cancers, by blocking specific kinase enzymes involved in disease progression.
Drug Development
The structural features of the compound, including the pyrimidine and BTZ groups, make it a valuable scaffold in drug development . It can be used to create new compounds with potential therapeutic applications across a range of diseases.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-4-10(16-7-15-8)6-14-13(19)9-2-3-11-12(5-9)18-20-17-11/h2-5,7H,6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBSNPDQGYLJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

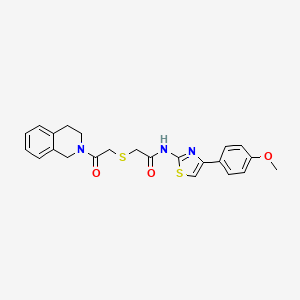

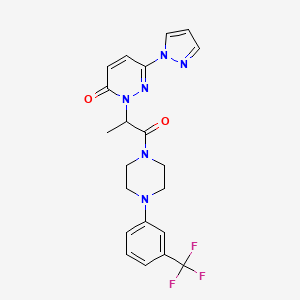
![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
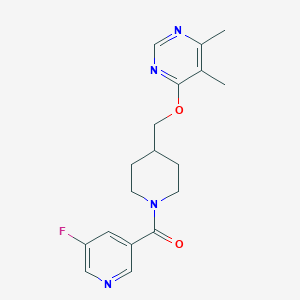


![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)
